1,2-Bis(1-phenylpropan-2-yl)hydrazine

Description

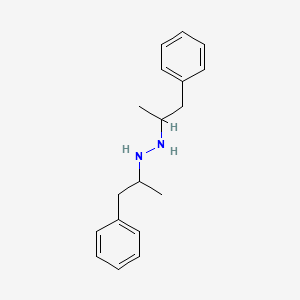

1,2-Bis(1-phenylpropan-2-yl)hydrazine is a hydrazine derivative featuring two 1-phenylpropan-2-yl substituents attached to a central hydrazine backbone. Hydrazine derivatives are widely explored in medicinal chemistry due to their diverse reactivity, including alkylation, enzyme inhibition, and supramolecular interactions. Compounds like KS119 () and benzylidenehydrazines () highlight applications in cancer therapy and diabetes management, suggesting that this compound may share similar pharmacological or material science relevance .

Properties

CAS No. |

16602-89-4 |

|---|---|

Molecular Formula |

C18H24N2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,2-bis(1-phenylpropan-2-yl)hydrazine |

InChI |

InChI=1S/C18H24N2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h3-12,15-16,19-20H,13-14H2,1-2H3 |

InChI Key |

WEPWCOQRTFRBOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NNC(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

1,2-Bis(1-phenylpropan-2-yl)hydrazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylpropan-2-yl chloride with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(1-phenylpropan-2-yl)hydrazine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where one or both of the phenylpropan-2-yl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Bis(1-phenylpropan-2-yl)hydrazine has several scientific research applications:

Organic Synthesis: It is used as a reagent in the preparation of various pharmacological agents and biologically active molecules.

Medicinal Chemistry: The compound is utilized in the synthesis of potential drug candidates and has been studied for its therapeutic potential in treating certain diseases.

Catalysis: It is known for its potential use as a catalyst in organic transformations.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-phenylpropan-2-yl)hydrazine involves its interaction with molecular targets through its hydrazine moiety . The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further transformations . The pathways involved in these reactions typically include nucleophilic addition and elimination steps .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Features

1,2-Bis(1-phenylpropan-2-yl)hydrazine

- Electronic Effects : The phenyl groups may stabilize the hydrazine core via resonance, similar to benzylidenehydrazines ().

Benzylidenehydrazine Derivatives

- Substituents : Chlorobenzylidene groups in compounds like (1E,2E)-1,2-bis(4-chlorobenzylidene)hydrazine () exhibit distinct NMR shifts (δ 8.59–9.01 ppm for −CHN protons), indicating strong electron-withdrawing effects .

- Configuration : Planar Z(EE)Z configurations are common, as observed in imidazole-based hydrazines ().

Bis(sulfonyl)hydrazines (e.g., KS119)

- Functional Groups : Sulfonyl and nitro groups enhance stability and enable hypoxia-selective activation. Atropisomerism arises from restricted rotation (t1/2 ~50–64 hours), affecting partition coefficients and metabolism .

This compound

- Hypothesized Activity : Likely acts as an alkylating agent, analogous to KS119, which releases chloroethylating species (e.g., 90CE) under reductive conditions, targeting DNA (O6-guanine alkylation) .

Benzylidenehydrazines

- Antidiabetic and Antioxidant Effects : Inhibit α-amylase and α-glucosidase (enzyme inhibition constants: 0.5–1.2 µM) via hydrogen bonding and hydrophobic interactions .

Bis(sulfonyl)hydrazines (KS119)

Physical and Chemical Properties

- Stability : KS119’s atropisomers exhibit distinct metabolic rates (e.g., 3.5× faster activation in EMT6 cells for one conformer) .

- Solubility : Sulfonyl groups in KS119 enhance aqueous solubility, whereas benzylidenehydrazines require polar solvents for activity .

- Toxicity : Bis(sulfonyl)hydrazines avoid toxic hydroxyethylation byproducts, improving therapeutic index vs. dimethylhydrazines () .

Key Research Findings and Data

- DNA Cross-Linking : KS119 generates 31.6 ± 1.1% DNA cross-links, critical for cytotoxicity () .

- Atropisomer Impact : KS119’s atropisomers differ in partition coefficients (logP: 1.2 vs. 1.8), influencing biodistribution .

- Adsorption Efficiency : Pyridinylmethylenehydrazines achieve >90% Europhtal removal via π-π interactions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.